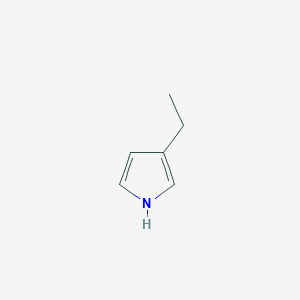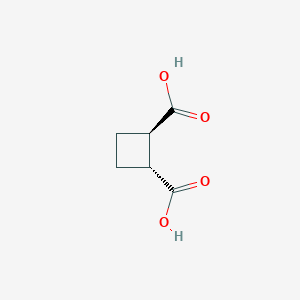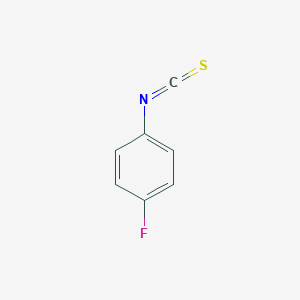
sulfato de cobre(I); hidrógeno
Descripción general
Descripción
The copper salt of sulfuric acid, also referred to in contexts involving copper-catalyzed reactions, plays a pivotal role in various chemical processes. Its synthesis, structure, and properties are crucial for understanding its application in chemical synthesis and material science.
Synthesis Analysis
Copper salts of sulfuric acid can be synthesized through copper-catalyzed reactions, involving elemental sulfur and various organic compounds. For example, the copper(II)-catalyzed reaction with 2,3-allenoic acids and sulfur dioxide leads to 4-sulfonylated furan-2(5 H)-ones, demonstrating the versatility of copper salts in facilitating complex organic transformations (Zhou, Zhang, Qiu, & Wu, 2019).
Molecular Structure Analysis
The molecular structure of copper sulfuric acid salts varies depending on the specific compound and synthesis method. For instance, the solvothermal synthesis of quaternary copper sulfides reveals a complex three-dimensional framework, indicating the diversity of structures achievable with copper and sulfur chemistry (Liu et al., 2019).
Chemical Reactions and Properties
Copper sulfuric acid salts are involved in a wide range of chemical reactions, such as the copper-catalyzed aerobic decarboxylative sulfonylation of cinnamic acids, demonstrating their significant reactivity and applicability in organic synthesis (Jiang et al., 2014).
Aplicaciones Científicas De Investigación
Remediación ambiental
Los nanomateriales a base de cobre, incluido el sulfato de cobre(I); hidrógeno, han ganado una atención significativa por sus aplicaciones prácticas debido a su rentabilidad, estabilidad térmica, selectividad, alta actividad y amplia disponibilidad . Se utilizan en catálisis ambiental para abordar las lagunas de conocimiento en la gestión de la contaminación . Estos materiales son particularmente efectivos en la remediación de metales pesados, contaminantes orgánicos, productos farmacéuticos y otros contaminantes .
Quimisorción de sulfuro de hidrógeno
Se han sintetizado marcos metal-orgánicos (MOF) a base de cobre con diferentes enlaces orgánicos para la eliminación de gas H2S a temperatura ambiente . La capacidad de adsorción de estos MOF es alta, y pueden regenerarse por el efecto sucesivo del metanol y la radiación UV-C de baja potencia .
Materiales de electrodo
Los compuestos de cobre-azufre, incluido el this compound, se utilizan como materiales de electrodo . Presentan una excelente conductividad eléctrica, un amplio rango de voltaje, alta capacitancia específica, estructuras diversas y abundantes reservas de cobre .
Terapias antimicrobianas
Comprender los mecanismos que subyacen a la acción del cobre en las células puede proporcionar nuevas ideas y puede contribuir al desarrollo de nuevas terapias antimicrobianas .
Algicidas
El sulfato de cobre, una forma de this compound, se ha utilizado como algicida principal en los estudios .
Catálisis, sensores, supercondensadores y células solares
Los compuestos de cobre-azufre se han estudiado ampliamente en catálisis, sensores, supercondensadores, células solares y otros campos
Mecanismo De Acción
Target of Action
Copper-based compounds, such as copper(1+);hydrogen sulfate, primarily target algae . They are used as algaecides to control problematic algae growth . The effectiveness of copper-based algaecides depends on the algal cell density and their sensitivity to copper .
Mode of Action
Copper-based compounds act by disrupting cellular proteins . They are classified as multisite agents, meaning they can interact with multiple targets within the cell . Copper ions readily form complexes with biomolecules containing certain amino acid residues, which can lead to the disruption of cellular proteins .
Biochemical Pathways
Copper ions are involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1, and cAMP-degrading phosphodiesterase PDE3B . After incorporation, some copper ions will be targeted to different cuproproteins (CuPrs) via three utilization pathways: cytosolic, mitochondrial, and Golgi routes .
Pharmacokinetics
Copper is taken up by mammalian enterocytes from the diet in a Ctr1-dependent manner . After incorporation, copper ions are delivered to ATP7A, which pumps Cu+ from enterocytes into the blood . Copper ions arrive at the liver through the portal vein and are incorporated into hepatocytes by Ctr1 . Then, Cu+ can be secreted into the bile or the blood via the Atox1/ATP7B/ceruloplasmin route .
Result of Action
The result of copper(1+);hydrogen sulfate action is the inhibition of problematic algae growth with minimum impacts on non-target algae . The risks to non-target algae would increase with increases of problematic algal cell density .
Action Environment
The action of copper(1+);hydrogen sulfate is influenced by environmental factors. For instance, the adsorption capacity of copper-based metal–organic frameworks (MOFs) for the removal of H2S gas increases in moist conditions due to an easy dissolution and dissociation of H2S in a film of water . The regeneration process of spent MOFs is also influenced by environmental factors, such as the presence of methanol and low power UV-C radiation .
Safety and Hazards
Sulfuric acid is a corrosive substance, destructive to the skin, eyes, teeth, and lungs. Severe exposure can result in death . Copper sulfate can cause irritation of the eyes, nose, and throat. Breathing in the mist or vapor can cause difficulty in breathing, teeth erosion or the mouth to become sore .
Direcciones Futuras
Copper sulfate is widely used in agriculture as a pesticide, germicide, feed additive, and soil additive . It is also used in the preparation of other copper compounds, as a reagent in analytic chemistry, as an electrolyte for batteries and electroplating baths, and in medical practice as a locally applied fungicide, bactericide, and astringent . Future research may focus on the optimization of these applications and the development of new uses for copper sulfate.
Relevant Papers The paper titled “Copper Sulfate (CuSO4): An Efficient Reagent in Organic Synthesis” discusses the use of copper sulfate in organic synthesis . Another paper titled “Reacting copper (II) oxide with sulfuric acid” provides an experimental procedure for the reaction of copper (II) oxide with sulfuric acid .
Propiedades
IUPAC Name |
copper(1+);hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPGAHKREIDQEE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)[O-].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuHO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1344-73-6 | |
| Record name | Sulfuric acid, copper salt, basic | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, copper salt, basic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.280 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B75334.png)





![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)


![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)